4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid

Overview

Description

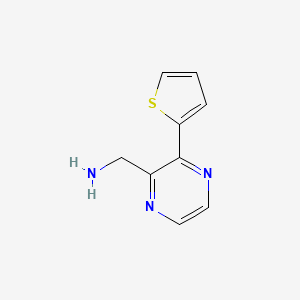

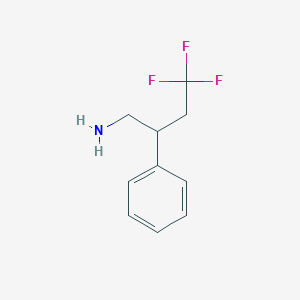

The compound “4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a difluoromethyl group and a 4-oxobutanoic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the difluoromethyl group, and the 4-oxobutanoic acid group . The pyrrolidine ring could contribute to the stereochemistry of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The difluoromethyl group could potentially undergo reactions with nucleophiles, and the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could impart some degree of water solubility, while the difluoromethyl group could contribute to the compound’s overall hydrophobicity .Scientific Research Applications

Synthesis Techniques : Uguen et al. (2021) describe a microwave-assisted synthesis method for 4-oxo-2-butenoic acids, providing insight into the efficient production of biologically active species and intermediates like 4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid. This method yields products across a broad range of substrates, which is crucial for the versatile application of these compounds in scientific research (Uguen et al., 2021).

Cyclic γ-Aminobutyric Acid Analogues : Petz et al. (2019) report the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues. This work is significant as it contributes to the understanding of how modifications at the 4-position of compounds like 4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid can lead to potential bioactive molecules (Petz et al., 2019).

Bioactive Natural Product Analogs : Maftei et al. (2013) synthesized and characterized novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. This research provides insights into the potential therapeutic applications of 4-oxobutanoic acid derivatives in the medical field (Maftei et al., 2013).

Anion Binding and Sensing : Anzenbacher et al. (2000) investigated the use of 3,4-difluoro-1H-pyrrole as a building block for creating anion receptors with augmented affinities. This study is relevant for understanding how derivatives of 4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid could be used in the development of sensors and anion-binding applications (Anzenbacher et al., 2000).

Antibacterial Properties : Stefancich et al. (1985) describe the synthesis of a fluorinated compound with high broad-spectrum antibacterial activities. Their work highlights the potential of 4-oxobutanoic acid derivatives in developing new antibacterial agents (Stefancich et al., 1985).

Future Directions

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many bioactive molecules . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Pyrrolidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives have been synthesized with the aim of modifying the pharmacokinetic profile . .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with pyrrolidine derivatives , the compound could potentially have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

4-[3-(difluoromethyl)pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2NO3/c10-9(11)6-3-4-12(5-6)7(13)1-2-8(14)15/h6,9H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBQLIWNABJOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1491720.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1491729.png)

![(1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1491738.png)